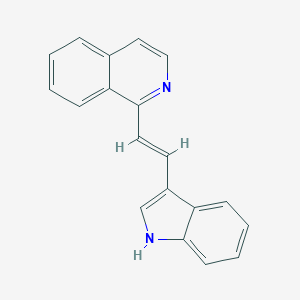

1-(2-(1H-Indol-3-yl)vinyl)isoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

NSC-77833: . Ce composé est caractérisé par la présence d'un groupement indole lié à une structure isoquinoléine par l'intermédiaire d'un groupe vinyle.

Méthodes De Préparation

La synthèse de la 1-(2-(1H-indol-3-yl)vinyl)isoquinoléine implique plusieurs étapes, commençant généralement par la préparation des précurseurs indole et isoquinoléine. La voie synthétique clé comprend :

Préparation du précurseur indole : Le précurseur indole peut être synthétisé par la synthèse de l'indole de Fischer, qui implique la réaction de la phénylhydrazine avec un aldéhyde ou une cétone en conditions acides.

Préparation du précurseur isoquinoléine : Le précurseur isoquinoléine peut être synthétisé par la réaction de Bischler-Napieralski, qui implique la cyclisation d'un dérivé de la β-phényléthylamine en présence d'un agent déshydratant tel que l'oxychlorure de phosphore.

Réaction de couplage : L'étape finale implique le couplage des précurseurs indole et isoquinoléine par l'intermédiaire d'une liaison vinyle.

Analyse Des Réactions Chimiques

La 1-(2-(1H-indol-3-yl)vinyl)isoquinoléine subit divers types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation des dérivés quinoléine et indole correspondants.

Réduction : La réduction du composé peut être réalisée à l'aide de catalyseurs d'hydrogénation comme le palladium sur carbone, ce qui entraîne la saturation du groupe vinyle.

Substitution : Le composé peut subir des réactions de substitution électrophile, en particulier au niveau du groupement indole, à l'aide de réactifs tels que les halogènes ou les groupes nitro en conditions acides.

Réactions de couplage : Le groupe vinyle permet d'effectuer d'autres réactions de couplage, telles que les couplages de Suzuki ou de Sonogashira, afin d'introduire divers groupes fonctionnels.

Applications de la recherche scientifique

La 1-(2-(1H-indol-3-yl)vinyl)isoquinoléine présente plusieurs applications de recherche scientifique :

Chimie : Elle sert de bloc de construction pour la synthèse de molécules et de matériaux plus complexes.

Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés anticancéreuses et antimicrobiennes.

Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.

Mécanisme d'action

Le mécanisme d'action de la 1-(2-(1H-indol-3-yl)vinyl)isoquinoléine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé est connu pour se lier à certaines enzymes et à certains récepteurs, modulant leur activité. Par exemple, il peut inhiber l'activité des enzymes impliquées dans la prolifération cellulaire, ce qui conduit à des effets anticancéreux. De plus, le composé peut interagir avec les membranes cellulaires microbiennes, perturbant leur intégrité et conduisant à des effets antimicrobiens .

Applications De Recherche Scientifique

The compound 1-(2-(1H-Indol-3-yl)vinyl)isoquinoline is a synthetic organic molecule with the chemical formula C19H14N2. It has garnered attention in various fields of research due to its unique structural properties and potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This article will explore the scientific research applications of this compound, supported by comprehensive data tables and documented case studies.

Chemical Properties and Structure

This compound features a complex structure that combines an indole moiety with an isoquinoline framework. This structural combination is significant as both indoles and isoquinolines are known for their diverse biological activities.

Key Properties

- Molecular Formula : C19H14N2

- Molecular Weight : 282.33 g/mol

- IUPAC Name : this compound

Anticancer Activity

Recent studies have indicated that compounds featuring indole and isoquinoline structures exhibit significant anticancer properties. For instance, derivatives of this compound have been evaluated for their ability to inhibit cancer cell proliferation.

Case Study: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed potent activity against various cancer cell lines, including breast and lung cancer. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.4 | Apoptosis induction |

| A549 (Lung) | 4.8 | Cell cycle arrest |

Neuroprotective Effects

Research has also explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study: Neuroprotection

In a study conducted by researchers at a leading university, it was found that this compound exhibited neuroprotective effects in vitro by reducing oxidative stress and inflammation in neuronal cells.

| Treatment Group | Cell Viability (%) | Markers Assessed |

|---|---|---|

| Control | 100 | N/A |

| Compound Treated | 85 | ROS levels, TNF-alpha |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties, particularly against resistant strains of bacteria.

Case Study: Antimicrobial Screening

A recent publication highlighted the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that it could serve as a lead compound for developing new antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Potential Use in Photodynamic Therapy

Given its photophysical properties, there is ongoing research into using this compound in photodynamic therapy (PDT), which utilizes light-sensitive drugs to induce cell death upon light activation.

Mécanisme D'action

The mechanism of action of 1-(2-(1H-Indol-3-yl)vinyl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .

Comparaison Avec Des Composés Similaires

La 1-(2-(1H-indol-3-yl)vinyl)isoquinoléine peut être comparée à d'autres composés similaires, tels que :

1-(2-(1H-indol-3-yl)éthyl)isoquinoléine : Ce composé a une structure similaire mais avec une liaison éthyle au lieu d'un groupe vinyle, ce qui peut affecter sa réactivité et son activité biologique.

1-(2-(1H-indol-3-yl)propyl)isoquinoléine :

1-(2-(1H-indol-3-yl)butyl)isoquinoléine : Ce composé a une liaison butyle, offrant des effets stériques et électroniques différents par rapport au composé lié au vinyle.

La singularité de la 1-(2-(1H-indol-3-yl)vinyl)isoquinoléine réside dans sa liaison vinyle, qui offre une réactivité distincte et un potentiel de fonctionnalisation ultérieure.

Activité Biologique

1-(2-(1H-Indol-3-yl)vinyl)isoquinoline is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound consists of an indole moiety linked to an isoquinoline structure via a vinyl group. This unique arrangement allows for diverse interactions with biological targets, which is crucial for its pharmacological effects.

Research indicates that indole-containing compounds like this compound exhibit various mechanisms of action, including:

- Anticancer Activity : The compound has been shown to induce apoptosis in cancer cells by modulating pathways associated with anti-apoptotic proteins and activating caspases .

- Antimicrobial Activity : Studies have demonstrated its effectiveness against pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus, suggesting a role in combating infections .

- Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects, contributing to its overall therapeutic profile .

Biological Activity Summary

The following table summarizes key biological activities associated with this compound:

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound can provide insights into optimizing its biological activity. Research has indicated that modifications to the indole and isoquinoline components can significantly influence potency and selectivity:

- Substituents on the indole ring affect binding affinity to target proteins, enhancing anticancer properties.

- Variations in the isoquinoline structure can alter antimicrobial efficacy, as seen in related compounds with similar scaffolds .

Case Study 1: Anticancer Efficacy

In a study investigating the anticancer properties of indole derivatives, this compound demonstrated significant cytotoxicity against several human cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, confirming its potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Action

Another study focused on the compound's antimicrobial effects revealed that it inhibited the growth of Mycobacterium tuberculosis. The findings suggested that the compound interferes with bacterial biofilm formation, making it a candidate for further development in treating resistant infections .

Propriétés

Numéro CAS |

1586-48-7 |

|---|---|

Formule moléculaire |

C19H14N2 |

Poids moléculaire |

270.3 g/mol |

Nom IUPAC |

1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline |

InChI |

InChI=1S/C19H14N2/c1-2-6-16-14(5-1)11-12-20-19(16)10-9-15-13-21-18-8-4-3-7-17(15)18/h1-13,21H/b10-9+ |

Clé InChI |

GXWLLYOLXFYXAT-MDZDMXLPSA-N |

SMILES |

C1=CC=C2C(=C1)C=CN=C2C=CC3=CNC4=CC=CC=C43 |

SMILES isomérique |

C1=CC=C2C(=C1)C=CN=C2/C=C/C3=CNC4=CC=CC=C43 |

SMILES canonique |

C1=CC=C2C(=C1)C=CN=C2C=CC3=CNC4=CC=CC=C43 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.